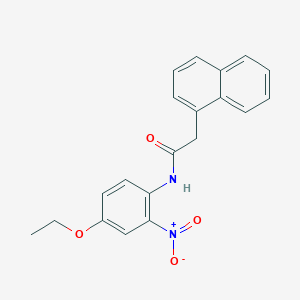

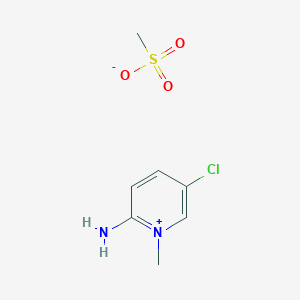

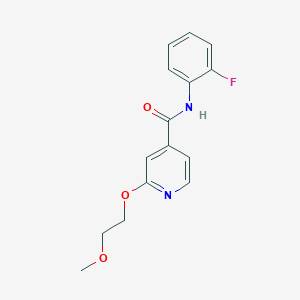

![molecular formula C11H8F2N4O2S B2531628 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol CAS No. 339015-97-3](/img/structure/B2531628.png)

5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities. Pyrimidine derivatives are known for their antiviral properties, as well as their potential effects on the central nervous system (CNS). The specific compound is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and analyzed for their biological activities and physical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation or cyclization to form the pyrimidine ring. For instance, 2,4-diamino-6-hydroxypyrimidines with different substituents at the 5-position have been prepared and further reacted to produce phosphonic acids, which are of interest due to their antiviral activities . The synthesis process often involves the use of protecting groups and subsequent deprotection steps to yield the desired compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structures of two CNS drugs, 5-(2,3-dichlorophenyl)-2,4-diamino-6-fluoromethyl-pyrimidine and 5-(2,6-dichlorophenyl)-1-H-2,4-diamino-6-methyl-pyrimidine methanesulphonic acid salt, have been determined at low temperatures to provide detailed insights into their three-dimensional conformations . These structural analyses are crucial for understanding the biological activities of these compounds and for the development of new drugs.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for modifying their structures and enhancing their biological activities. For example, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with halogenating agents can yield 5-halogen-substituted derivatives with pronounced antiretroviral activity . Additionally, trimerization reactions of isocyanides have been reported to produce dihydropyrimidine derivatives, demonstrating the reactivity of sulfur-containing substituents in pyrimidine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structures and substituents. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the presence of halogen substituents can affect the lipophilicity and, consequently, the antiviral efficacy of the compounds . The crystallographic studies provide valuable information on the density and molecular packing of the compounds, which can be related to their physical properties .

科学的研究の応用

Synthesis and Drug Development

The chemical compound 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol is an integral part of the synthesis process for developing various drugs. For instance, it has been involved in the process development of Voriconazole, a broad-spectrum Triazole antifungal agent. This synthesis involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, demonstrating the compound's importance in stereochemical control in pharmaceutical synthesis (Butters et al., 2001).

Antimicrobial Applications

The compound has also been explored for its potential in antimicrobial applications. A study described the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives, including similar compounds, which were incorporated into polyurethane varnish for surface coating and into printing ink paste. These compounds showed very good antimicrobial effects, highlighting the utility of pyrimidine derivatives in antimicrobial coatings (El‐Wahab et al., 2015).

Synthesis of Heterocyclic Compounds

In the realm of heterocyclic chemistry, derivatives of pyrimidine, like the one , have been synthesized and shown considerable activity against various microorganisms, further emphasizing their potential in creating effective antimicrobial agents (Nigam et al., 1981).

Polymer and Material Science

Furthermore, this compound has implications in polymer and material science. For example, its derivatives have been used in the synthesis and characterization of new optically active poly(azo-ester-imide)s via interfacial polycondensation. These polymers exhibited good inherent viscosities, optical activities, and thermal stabilities, demonstrating the compound's versatility in advanced material synthesis (Hajipour et al., 2009).

Safety and Hazards

特性

IUPAC Name |

5-[(2,4-difluorophenyl)diazenyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N4O2S/c1-20-11-14-9(18)8(10(19)15-11)17-16-7-3-2-5(12)4-6(7)13/h2-4H,1H3,(H2,14,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARCUVVJOPINGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)N=NC2=C(C=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

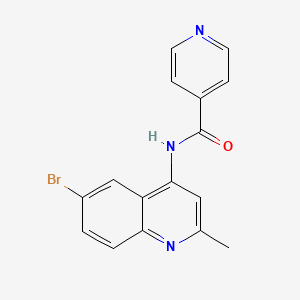

![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

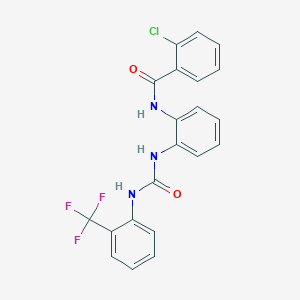

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)

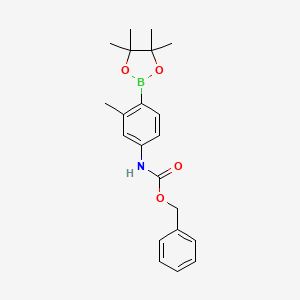

![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)